
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ITA, is a chemical compound that has been studied for its potential use in scientific research. ITA has been found to have various biochemical and physiological effects, making it a promising compound for future research.
作用機序
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a role in various cellular processes, including cell growth and division, and their inhibition by (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to inhibit the production of certain cytokines, which are involved in the immune response.
実験室実験の利点と制限
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have low solubility in water, which can also limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide. One direction is the further study of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide's anti-cancer properties, particularly in vivo studies. Additionally, the potential use of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide in the treatment of inflammatory diseases, such as rheumatoid arthritis, could also be further explored. Finally, the development of more efficient synthesis and purification methods for (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide could also be a focus of future research.
合成法
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis of (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the reaction of 4-iodoaniline with thioamide, followed by the reaction with 2-bromo-5-nitrothiophene, and finally the reaction with acryloyl chloride. The resulting compound is then purified through various methods to obtain the final product.
科学的研究の応用
(E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been studied for its potential use in scientific research, particularly in the field of cancer research. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has been found to have anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. (E)-N-(4-(4-iodophenyl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10IN3O3S2/c17-11-3-1-10(2-4-11)13-9-24-16(18-13)19-14(21)7-5-12-6-8-15(25-12)20(22)23/h1-9H,(H,18,19,21)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMKDKNUIITBRZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)
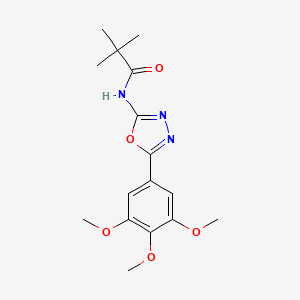
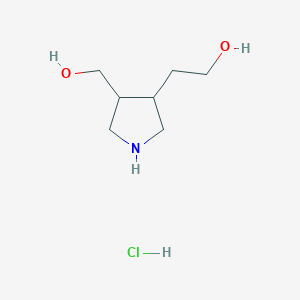
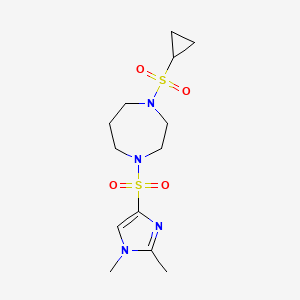
![3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B2661406.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2661408.png)
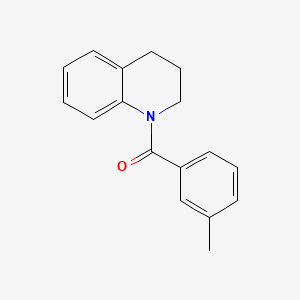
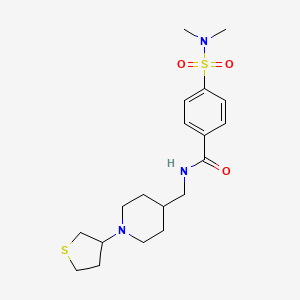
![Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2661412.png)
![3-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2661413.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2661414.png)
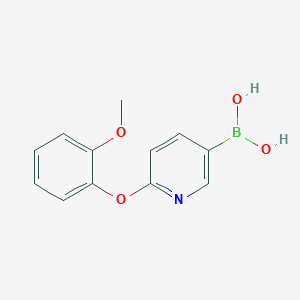

![N-(2-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2661420.png)